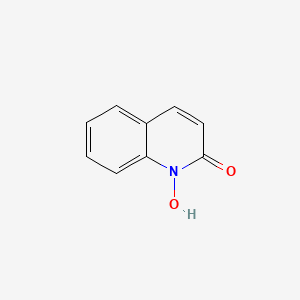

1-Hydroxy-2(1H)-quinolinone

説明

1-Hydroxy-2(1H)-quinolinone, also known as 2-hydroxyquinoline-1(2H)-one or oxine, is a heterocyclic organic compound with the molecular formula C9H7NO2. It is a yellow crystalline solid with a characteristic odor and is soluble in water, ethanol, and chloroform. 1-Hydroxy-2(1H)-quinolinone has been widely used in various scientific research applications, including as a chelating agent, fluorescent probe, and antimicrobial agent. In

科学的研究の応用

Antibacterial Agents

Quinoline-2-one derivatives, including 1-hydroxyquinolin-2-one, have shown significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, especially methicillin-resistant Staphylococcus aureus (MRSA) . These compounds have demonstrated effective activity, with some derivatives showing even more potent antibacterial action than reference antibiotics .

Biofilm Inhibitors

These compounds also exhibit biofilm inhibitory activities . For instance, certain derivatives have shown substantial reduction of biofilm development in MRSA strains, suggesting their potential use in preventing biofilm-associated infections .

Antifungal Agents

Quinoline-2-one compounds are also used as wide-spectrum antibiotics against not only Gram-positive and Gram-negative bacteria, but also numerous fungal strains .

Synthesis of Natural Products

Quinolin-2(1H)-ones are prevalent in natural products and pharmacologically useful compounds . They can be synthesized from easily available quinoline-N-oxides using a photocatalytic approach .

Material Protection and Modification

Some quinoline-2-one compounds have the potential for protection and properties modification of natural as well as synthetic materials as antioxidants, antidegradants, UV absorbers, optical brighteners, luminophores, etc .

Green Chemistry

The synthesis of quinolin-2(1H)-ones from quinoline-N-oxides represents an unconventional and hitherto unknown photocatalytic approach . This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .

作用機序

Target of Action

1-Hydroxyquinolin-2(1H)-one, also known as 2(1H)-Quinolinone, 1-hydroxy-, is a compound that has been found to have significant activity against certain types of cancer cells . The primary target of this compound is the EGFR tyrosine kinase , a protein that plays a crucial role in the regulation of cell growth and division .

Mode of Action

The compound interacts with its target, the EGFR tyrosine kinase, through hydrogen bonding with one or more amino acid residues in the active pocket of the protein . This interaction inhibits the function of the kinase, thereby disrupting the signaling pathways that promote cell growth and division .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by 1-Hydroxyquinolin-2(1H)-one affects multiple biochemical pathways. Most notably, it disrupts the EGFR signaling pathway , which is often overactive in cancer cells . This disruption can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The result of the action of 1-Hydroxyquinolin-2(1H)-one is a decrease in the growth and division of cancer cells. In particular, it has been found to be effective against the MCF-7 cell line, a type of breast cancer cell . The compound’s action results in a decrease in the viability of these cells, leading to their death .

特性

IUPAC Name |

1-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNIRGPPIRJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206723 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58-57-1 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinol 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

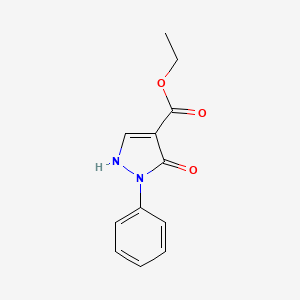

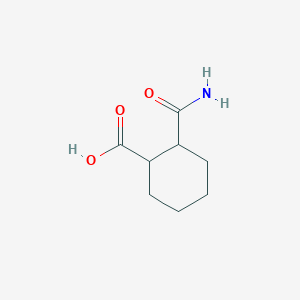

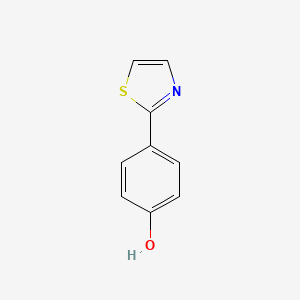

Feasible Synthetic Routes

Q & A

Q1: How can 1-hydroxyquinolin-2(1H)-one be synthesized?

A1: One method involves the reduction of the oxime of methyl o-nitrophenylpyruvate. This reaction utilizes sodium borohydride in conjunction with a palladium-charcoal catalyst. [] It's important to note that while catalytic hydrogenation of ethyl o-nitrophenylpyruvate oxime was previously thought to yield 1-hydroxyquinolin-2(1H)-one, this claim has been refuted. []

Q2: Are there any structural analogs of 1-hydroxyquinolin-2(1H)-one with potential pharmaceutical applications?

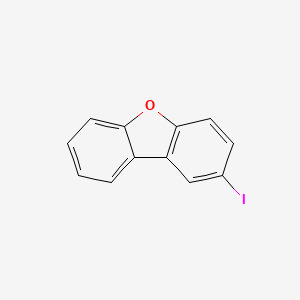

A2: Yes, research has explored benzothiophene, benzofuran, and indole compounds structurally similar to 1-hydroxyquinolin-2(1H)-one. These compounds exhibit inhibitory effects on plasminogen activator inhibitor-1 (PAI-1) activity. [] Given PAI-1's role in fibrinolysis and thrombosis, these structural analogs hold promise for therapeutic development in these areas.

A3: Yes, research indicates a significant difference in reactivity between the E and Z isomers of N-oxido-quinolyl ketone oximes when reacted with tosyl chloride. For instance, (E)-methyl 1-oxido-2-quinolyl ketone oxime yields 1-hydroxy-2-(1H)-quinolinone and 2(1H)-quinolinone through the elimination of the acetoxime group. [] Conversely, the (Z)-isomer primarily forms tosylates. This highlights the impact of stereochemistry on the chemical behavior of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)